Prolonged In Vivo Half-Life Differentiates NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) from Native Apelin-13
NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) (compound 40) exhibits a dramatically extended in vivo half-life compared to its native counterpart, apelin-13 (Ape13). This enhancement addresses a critical limitation of the endogenous peptide, enabling sustained pharmacological studies [1].
| Evidence Dimension | In Vivo Half-Life (t₁/₂) |
|---|---|
| Target Compound Data | 3.7 hours |
| Comparator Or Baseline | Ape13 (<1 minute) |
| Quantified Difference | >220-fold increase |
| Conditions | Reported half-life in vivo; the experimental system details are described in the source publication. |
Why This Matters
The extended half-life makes NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) a viable reagent for chronic in vivo administration protocols where the native peptide is impractical, ensuring sustained target engagement.
- [1] Trân, K.; Murza, A.; Sainsily, X.; Coquerel, D.; Côté, J.; Belleville, K.; Haroune, L.; Longpré, J.-M.; Dumaine, R.; Lesur, O.; et al. Size-Reduced Macrocyclic Analogues of [Pyr1]‑apelin-13 Showing Negative Gα12 Bias Still Produce Prolonged Cardiac Effects. *Journal of Medicinal Chemistry* **2022**, *65* (1), 531–551. View Source
